2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid
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Overview
Description
This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents like toluene or ethanol and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include a wide range of quinazoline derivatives with potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-oxo-3H-quinazoline-2-carboxylic acid
- 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid
- 2-phenyl-4-oxo-3H-quinazoline-6-carboxylic acid .
Uniqueness
2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-11-8-3-2-6(10(14)15)4-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDYCHHXOVJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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